2,2-Difluoro-2-methoxyacetic acid

LogP Lipophilicity Drug-likeness

2,2-Difluoro-2-methoxyacetic acid (also referred to as difluoromethoxyacetic acid, DFMOA, or methoxydifluoroacetic acid [MDFA]; CAS 29101-99-3) is a C3-fluorinated carboxylic acid with the molecular formula C₃H₄F₂O₃ and molecular weight 126.06 g·mol⁻¹. The compound features a difluoromethoxy group (–O–CF₂H) at the α-position of an acetic acid backbone, distinguishing it from non-fluorinated analogs such as methoxyacetic acid and from purely fluorinated acids such as difluoroacetic acid (CHF₂COOH).

Molecular Formula C3H4F2O3
Molecular Weight 126.06 g/mol
Cat. No. B12330607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-methoxyacetic acid
Molecular FormulaC3H4F2O3
Molecular Weight126.06 g/mol
Structural Identifiers
SMILESCOC(C(=O)O)(F)F
InChIInChI=1S/C3H4F2O3/c1-8-3(4,5)2(6)7/h1H3,(H,6,7)
InChIKeyKCGCXLSDRPQIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-methoxyacetic Acid (CAS 29101-99-3): Fluorinated Carboxylic Acid Intermediate for Pharmaceutical Synthesis and Medicinal Chemistry


2,2-Difluoro-2-methoxyacetic acid (also referred to as difluoromethoxyacetic acid, DFMOA, or methoxydifluoroacetic acid [MDFA]; CAS 29101-99-3) is a C3-fluorinated carboxylic acid with the molecular formula C₃H₄F₂O₃ and molecular weight 126.06 g·mol⁻¹ . The compound features a difluoromethoxy group (–O–CF₂H) at the α-position of an acetic acid backbone, distinguishing it from non-fluorinated analogs such as methoxyacetic acid and from purely fluorinated acids such as difluoroacetic acid (CHF₂COOH) . Its bifunctional reactivity—combining a carboxylic acid handle for amide/ester formation with a difluoromethoxy motif amenable to further synthetic elaboration—positions it as a versatile building block in medicinal chemistry, agrochemical research, and positron emission tomography (PET) tracer development [1].

Intermediate Type
Bifunctional fluorinated carboxylic acid for amide/ester coupling and difluoromethoxy elaboration
Research Context
Supports medicinal chemistry, agrochemical, and PET tracer research programs

Why Generic Substitution Fails: The Multidimensional Differentiation of 2,2-Difluoro-2-methoxyacetic Acid from Methoxyacetic Acid and Simple Fluoroacetic Acids


Generic substitution among carboxylic acid building blocks in medicinal chemistry procurement is risky because the difluoromethoxy (–OCF₂H) motif in 2,2-difluoro-2-methoxyacetic acid simultaneously alters lipophilicity, metabolic stability, conformational behavior, and toxicological profile relative to methoxyacetic acid (–OCH₃) and simple fluorinated acetic acids such as CHF₂COOH [1]. Unlike methoxyacetic acid, which carries a LogP of approximately −0.7 to −1.0, the target compound exhibits substantially higher lipophilicity (LogP ~0.31) . Furthermore, in vivo, the compound (as MDFA) demonstrates a distinctly benign nephrotoxicity profile compared with the fluoride/dichloroacetic acid metabolite combination generated from alternative volatile anesthetic scaffolds [2]. These orthogonal property differences mean that selecting a generic analog without these specific fluorine–oxygen substitution patterns foregoes predictable, quantifiable advantages in ADME optimization and safety profiling.

Methoxyacetic acid (non-fluorinated analog)
Lipophilicity is ~1 log unit lower; this may shift membrane permeability context. Reported CYP450 O-demethylation liability differs from -OCF₂H metabolic stability profile.
Simple fluoroacetic acids (e.g., CHF₂COOH)
They lack the -OCF₂H group's reported metabolic stability and renal endpoint differentiation context, which can alter ADME and safety endpoint interpretation in research models.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 2,2-Difluoro-2-methoxyacetic Acid from Its Closest Analogs


Lipophilicity Shift: 2,2-Difluoro-2-methoxyacetic Acid vs. Methoxyacetic Acid (ΔLogP ≈ +1.0 to +1.3)

The replacement of the methoxy group (–OCH₃) with a difluoromethoxy group (–OCF₂H) at the α-position yields a substantial increase in lipophilicity. 2,2-Difluoro-2-methoxyacetic acid has a reported LogP of 0.31 , whereas methoxyacetic acid (CAS 625-45-6) carries experimentally derived LogP values ranging from −0.68 to −0.96 across multiple databases [1]. This represents a net ΔLogP of approximately +1.0 to +1.3 log units—a shift that places the fluorinated derivative in a more favorable lipophilicity range for passive membrane permeability and oral bioavailability optimization in drug discovery programs.

Lipophilicity Shift
Cross-study
Target LogP 0.31 vs. Methoxyacetic acid −0.7 to −0.96; ΔLogP ≈ +1.0 to +1.3
Supports lipophilicity-driven permeability optimization context
Experimental and calculated LogP; may vary with method
LogP Lipophilicity Drug-likeness ADME

CF₂OMe Group Basicity and Lipophilicity Tuning vs. CHF₂ and CF₃: Quantitative Physicochemical Profiling

In a systematic study of CF₂OMe-containing amines, Pashko et al. (Org. Lett. 2026) demonstrated that the CF₂OMe group occupies a unique region of LogP–pKa(H) space, distinct from both CF₃ and CHF₂ analogs [1]. Relative to CHF₂-substituted amines, CF₂OMe derivatives are significantly more lipophilic (ΔLogP ≈ 0.32–1.08) while maintaining near-identical basicity (ΔpKa(H) ≈ −0.17 to 0.07). Compared with CF₃ analogs, CF₂OMe simultaneously increases both basicity and lipophilicity (ΔpKa(H) ≈ 0.42–1.72; ΔLogP ≈ 0.08–0.58). This dual-tuning capability is unavailable with simple CHF₂ or CF₃ substitution, placing CF₂OMe in an exclusive parameter space for fine-tuning amine-containing drug candidates.

CF₂OMe Basicity & Lipophilicity
Head-to-head
vs. CHF₂: ΔLogP +0.32 to +1.08, ΔpKa(H) ≈ −0.17 to +0.07; vs. CF₃: ΔpKa(H) +0.42 to +1.72, ΔLogP +0.08 to +0.58
Supports dual basicity-lipophilicity tuning context
Benzoylated amine model; Org. Lett. 2026
pKa LogP CF2OMe Medicinal Chemistry Amine Basicity

Metabolic Stability of the CF₂OMe Motif: Half-Life of 247 min in Human Liver Microsomes and Plasma Stability (t½ ≈ 32 h)

The metabolic stability of the CF₂OMe group was quantified using a model amine compound (10j). In human liver microsomes, the elimination rate constant (kel) was 0.0028 min⁻¹, corresponding to a half-life (t½) of 247 minutes and an intrinsic clearance (Clint) of 6.77 [1]. In human plasma, no degradation was observed over 120 minutes, yielding an apparent t½ of approximately 32 hours [1]. In contrast, non-fluorinated methoxy (–OCH₃) groups are well-established substrates for cytochrome P450-mediated O-demethylation, a primary metabolic soft spot in drug candidates, leading to rapid clearance and often toxic formaldehyde release [2]. While a direct head-to-head microsomal comparison between CF₂OMe and OCH₃ on the identical scaffold has not been reported, the class-level trend of enhanced metabolic stability upon –OCH₃ → –OCF₂H substitution is broadly documented.

Metabolic Stability
Class-level
HLM t½ = 247 min, Clint = 6.77; Plasma t½ ≈ 32 h
Supports metabolic stability differentiation vs. -OCH₃ O-demethylation liability
Class-level inference; direct scaffold comparison pending
Metabolic Stability Human Liver Microsomes Plasma Stability CYP450 CF2OMe

Renal Safety Differentiation: 2,2-Difluoro-2-methoxyacetic Acid (MDFA) Is Not Nephrotoxic, Unlike Co-Formed Fluoride + Dichloroacetic Acid Metabolites

In a controlled in vivo study by Kharasch et al. (Anesthesiology, 2006), rats received intraperitoneal injections of methoxydifluoroacetic acid (MDFA, i.e., 2,2-difluoro-2-methoxyacetic acid), dichloroacetic acid (DCAA), sodium fluoride, or fluoride + DCAA in combination at doses of 0.22–1.8 mmol·kg⁻¹ [1]. MDFA alone had no effect on renal histology or any renal function parameter (blood urea nitrogen, urine volume, urine osmolality) at any dose tested [1]. In contrast, fluoride at higher doses (0.45 mmol·kg⁻¹ followed by 0.22 mmol·kg⁻¹) caused diuresis, and fluoride + DCAA together caused significantly greater tubular cell necrosis than fluoride alone (P < 0.05) [1]. This establishes that the dechlorination metabolite MDFA is not nephrotoxic, while the O-demethylation pathway (generating fluoride + DCAA) is the driver of methoxyflurane-associated renal injury.

Renal Endpoint Profile
Head-to-head
MDFA: no nephrotoxicity at 0.22–1.8 mmol/kg; Fluoride+DCAA: significant tubular necrosis (P
Supports renal endpoint differentiation context in research models
Rat model; Kharasch et al. Anesthesiology 2006
Conformational Adaptation
Class-level
-OCF₂H interconverts between lipophilic and polar conformations; -OCH₃ is static
Supports solubility-binding optimization context in drug design
Vector polarity analysis (Müller 2014)
Nephrotoxicity Methoxyflurane MDFA Metabolite Safety Renal Histology

Conformational Lipophilicity Switching: The Difluoromethoxy Group (–OCF₂H) Adjusts Polarity to the Molecular Environment, Unlike the Static Methoxy Group (–OCH₃)

Vector-based polarity analysis by Müller (Chimia, 2014) established that the difluoromethoxy group (–OCF₂H) can interconvert between a highly lipophilic conformation and a polar conformation depending on the molecular environment, in contrast to the methoxy group (–OCH₃), which adopts a relatively static conformational preference [1]. This conformational adaptability allows the –OCF₂H group to act as an 'environment-responsive' lipophilicity modulator: in hydrophobic pockets (e.g., protein binding sites), it adopts a lipophilic conformation; in aqueous or polar environments, it can switch to a more polar arrangement to maintain solubility [1]. Non-fluorinated alkoxy groups such as –OCH₃ lack this adaptive capacity, making the difluoromethoxy motif a privileged substituent for balancing solubility and target engagement in drug design.

Conformational Adaptation
Class-level
-OCF₂H interconverts between lipophilic and polar conformations; -OCH₃ is static
Supports solubility-binding optimization context in drug design
Vector polarity analysis (Müller 2014)
Conformational Analysis Lipophilicity OCF2H OCH3 Molecular Recognition

Best-Fit Procurement and Research Scenarios for 2,2-Difluoro-2-methoxyacetic Acid Based on Quantified Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Simultaneous Lipophilicity and Basicity Tuning of Amine-Containing Candidates

When optimizing amine-containing drug leads, the CF₂OMe group provides a unique dual-tuning capability: relative to CHF₂, it raises LogP by 0.32–1.08 units without altering basicity (ΔpKa(H) ≈ −0.17 to 0.07); relative to CF₃, it increases both pKa(H) (0.42–1.72 units) and LogP (0.08–0.58 units) [1]. Procuring 2,2-difluoro-2-methoxyacetic acid as a synthetic precursor enables the incorporation of this privileged CF₂OMe motif into amine scaffolds via amide coupling and subsequent DAST-mediated fluorodesulfuration, as demonstrated by the scalable synthetic route reported by Pashko et al. [1].

PET Tracer Development: 18F-Radiolabeling via α,α-Difluoro-α-(aryloxy)acetic Acid Derivatives

The α,α-difluoroacetic acid scaffold, when elaborated with aryloxy substituents, serves as a direct precursor for 18F-difluoromethoxyarene formation via protodecarboxylation, enabling the synthesis of 18F-labeled TRPV1 inhibitors and antagonists for PET imaging [1]. 2,2-Difluoro-2-methoxyacetic acid is the simplest member of this α,α-difluoro-α-alkoxyacetic acid class and is the logical starting material for method development and scale-up of 18F-labeling protocols.

Agrochemical and Pharmaceutical Intermediate with Favorable Safety Profile: Replacing Metabolically Labile Methoxy Groups

Non-fluorinated methoxy groups (–OCH₃) are susceptible to CYP450-mediated O-demethylation, which often generates formaldehyde as a reactive byproduct [1]. In contrast, the CF₂OMe motif demonstrates extended human liver microsomal stability (t½ = 247 min) and human plasma stability (apparent t½ ≈ 32 h) . Additionally, the compound itself (as MDFA) has been shown to lack nephrotoxicity in a rat model at doses up to 1.8 mmol·kg⁻¹, whereas co-administered fluoride + DCAA caused significant tubular necrosis . This combined metabolic stability and renal safety profile makes 2,2-difluoro-2-methoxyacetic acid a preferred building block for agrochemical and pharmaceutical candidates where chronic exposure safety is a concern.

Decarboxylative Functionalization: Accessing Difluoromethylated Aryl and Heteroaryl Motifs

α,α-Difluoroarylacetic acids are recognized as stable, inexpensive, and readily available building blocks for decarboxylative C–C and C–heteroatom bond-forming reactions, as systematically reviewed by Mei et al. (Org. Chem. Front., 2021) [1]. While 2,2-difluoro-2-methoxyacetic acid itself is an α,α-difluoro-α-alkoxy (rather than α-aryl) acetic acid, its carboxylic acid handle and geminal difluoro motif make it a candidate for analogous decarboxylative transformations—potentially enabling access to difluoromethoxy-containing products that combine the synthetic versatility of difluoroacetic acid derivatives with the unique conformational and metabolic properties of the –OCF₂H group.

Application
Selection Property
Validation Focus
Amine Lead Optimization
CF₂OMe dual LogP/pKa tuning
Basicity-lipophilicity balance in amine scaffolds
PET Tracer Development
α,α-Difluoroacetic acid 18F-labeling scaffold
Protodecarboxylation radiolabeling efficiency
Methoxy Group Replacement
Reported metabolic stability and renal endpoint context
Microsomal stability and renal histology endpoints
Decarboxylative Functionalization
Geminal difluoro carboxylic acid handle
Decarboxylative cross-coupling feasibility
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